molecular formula C38H47N5O7S2 B8681583 SIMEPREVIR

SIMEPREVIR

Cat. No.: B8681583
M. Wt: 749.9 g/mol
InChI Key: JTZZSQYMACOLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simeprevir is a direct-acting antiviral (DAA) inhibitor of the hepatitis C virus (HCV) NS3/4A protease, approved for use in combination with peginterferon-α (Peg-IFNα) and ribavirin (RBV) for chronic HCV genotype 1 (GT1) infection . It is administered once daily (100–150 mg) and demonstrated superior sustained virologic response rates at 12 weeks post-treatment (SVR12) compared to placebo in phase III trials, particularly in treatment-naïve and prior-relapse patients . This compound’s pharmacokinetic profile shows dose-dependent efficacy and a safety profile characterized by transient bilirubin elevation due to inhibition of organic anion-transporting polypeptide (OATP)1B1 transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonylsulfonamide involves multiple steps, each requiring specific reaction conditions The process typically begins with the preparation of the thiazole and quinoline intermediates, followed by their coupling through a series of condensation and cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Structural Chemistry and Functional Groups

Simeprevir (C₃₇H₅₇N₉O₉) is a macrocyclic compound containing a 17-membered ring system with multiple functional groups, including amide bonds, carbonyl groups, and a substituted cyclohexyl moiety . Its macrocyclic structure enables tight binding to protease active sites via induced-fit interactions.

Functional Group Role in Reactivity
Amide bondsHydrolysis-prone sites
Carbonyl groupsPotential hydrogen bonding
Cyclohexyl substituentHydrophobic interactions

Degradation Pathways Under Stress Conditions

This compound undergoes significant degradation under acidic and alkaline conditions due to its amide bonds:

Condition Degradation % Key Observation
1.0 M HCl, 60°C, 2 h71.2%Single degradation product
1.0 M NaOH, 60°C, 2 h39.8%Single degradation product

Hydrolytic conditions cleave amide bonds, generating degradation products detectable via HPTLC with ethyl acetate-hexane-methanol (5:4:1 v/v/v) mobile phase .

HCV NS3/4A Protease Inhibition

This compound binds to the S2 subsite of the NS3/4A protease via induced-fit interactions, disrupting polyprotein cleavage. Resistance arises from mutations in the substrate-binding groove .

SARS-CoV-2 Enzyme Inhibition

  • Mpro (Main Protease):

    • IC₅₀ = 9.6 ± 2.3 μM

    • Inhibits substrate cleavage via weak binding to the active site.

  • RdRp (RNA-dependent RNA polymerase):

    • IC₅₀ = ~5 μM

    • Unexpected inhibition suggests off-target binding to the nsp12-nsp7-nsp8 complex.

Specificity and Cooperativity

This compound induces ternary complex formation with HCV PR (EC₅₀ = 4.0 nM) , with >1000-fold cooperativity. It shows no cross-reactivity with other HCV protease inhibitors (e.g., asunaprevir, telaprevir) .

Analytical Chemistry and Stability

Parameter Value Method
Rf value (HPTLC)0.67 ± 0.02Ethyl acetate-hexane-methanol
LOD19.0 ng/spotDensitometric detection (288 nm)
LOQ57.0 ng/spotDensitometric detection (288 nm)

The HPTLC-densitometric method validates stability under stress conditions , critical for pharmacokinetic profiling.

Synergistic Interactions

This compound synergizes with remdesivir, reducing effective doses through combined RdRp inhibition . This interaction highlights its potential as a dual-action antiviral agent.

Scientific Research Applications

Clinical Applications in Hepatitis C Treatment

Combination Therapy with Sofosbuvir

Simeprevir has been extensively studied in combination with sofosbuvir, another antiviral agent. Clinical trials have demonstrated that this combination significantly improves sustained virological response rates compared to historical controls.

  • Efficacy Results : In a study involving treatment-naive patients with chronic HCV genotype 1 infection, the combination therapy achieved a sustained virological response at 12 weeks (SVR12) in 83% of patients, surpassing the rates observed with historical treatments .
StudyTreatment RegimenSVR12 RatePatient Population
QUEST-1This compound + Peginterferon + Ribavirin83%Treatment-naive HCV GT1
COSMOSThis compound + Sofosbuvir93%HCV GT1 with cirrhosis
TRIO StudyThis compound + Sofosbuvir75%Real-world evidence

Triple Therapy Regimens

This compound has also been utilized in triple therapy regimens that include peginterferon and ribavirin. This approach has shown improved outcomes compared to dual therapy.

  • Clinical Findings : A significant increase in SVR rates was reported, with results showing an increase from 40% to approximately 65-75% when this compound was added to peginterferon and ribavirin .

Innovative Applications Against Other Viral Infections

Recent studies have explored the potential of this compound beyond HCV treatment, particularly against SARS-CoV-2, the virus responsible for COVID-19.

Synergistic Effects with Remdesivir

Research indicates that this compound may exhibit synergistic effects when combined with remdesivir, allowing for reduced effective doses of both drugs. This combination has been shown to decrease viral load significantly in vitro, suggesting a potential application in treating COVID-19 .

  • Mechanism of Action : this compound inhibits not only the main protease (Mpro) of SARS-CoV-2 but also modulates host immunological responses, which could enhance therapeutic strategies against viral infections .

Safety and Tolerability

This compound's safety profile has been evaluated across various studies. While generally well-tolerated, some adverse effects have been documented:

  • Common Side Effects : Fatigue, headache, and nausea are among the most frequently reported side effects.
  • Serious Adverse Events : Cases of interstitial pneumonitis have been reported when this compound was used in combination therapies .

Case Studies

Several case studies illustrate the effectiveness and safety of this compound:

  • Case Study on Efficacy : A cohort study involving patients with chronic HCV treated with this compound plus sofosbuvir showed an SVR12 rate of 88%, highlighting its effectiveness in a real-world setting.
  • Adverse Effects Monitoring : A detailed report documented a rare case of interstitial pneumonitis induced by this compound when used alongside peginterferon and ribavirin. This underscores the importance of monitoring for respiratory complications during treatment .

Mechanism of Action

The mechanism of action of N-17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Efficacy

Simeprevir’s efficacy was benchmarked against first-generation protease inhibitors (PIs) like boceprevir and telaprevir , as well as newer DAAs. Key findings include:

Parameter This compound Telaprevir Boceprevir
SVR12 in GT1a (Q80K+) 27% 26% Not reported
SVR12 in prior null responders 44% 46% ~30% (historical data)
Dosing frequency Once daily Thrice daily Thrice daily

In the ATTAIN study, this compound demonstrated comparable SVR12 rates to telaprevir (44–70% vs. 46–69%) across HCV GT1 subtypes and IL28B genotypes . However, this compound achieved higher SVR12 rates in cirrhotic patients (100% in METAVIR F4 vs. historical rates of <50% with telaprevir) .

Pharmacokinetics and Resistance

  • Dosing Adjustments : Asian patients achieved equivalent plasma exposure with this compound 100 mg to 150 mg in Caucasians due to higher OATP1B1-mediated hepatic uptake .
  • Resistance : The Q80K polymorphism reduces this compound’s efficacy in GT1a (SVR12: 27% vs. 75% in Q80K-negative) . Structural studies show Q80K alters NS3 protease conformation, weakening this compound binding . Telaprevir and boceprevir are less affected by Q80K but face cross-resistance with other PIs .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Simeprevir in pharmacokinetic studies, and how are they validated?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying this compound due to its specificity and sensitivity. Validation follows International Council for Harmonisation (ICH) guidelines, including parameters like linearity (range: 5–50 μg/mL), precision (%RSD < 2%), and accuracy (recovery: 98–102%). Stability-indicating methods must demonstrate robustness under stress conditions (e.g., acid/alkali hydrolysis, thermal degradation) .

Q. How should researchers design in vitro studies to evaluate this compound’s antiviral activity against hepatitis C virus (HCV) variants?

  • Methodological Answer : Use cell-based assays (e.g., HCV replicon systems) with controlled variables: viral genotype (e.g., GT1b vs. GT3a), multiplicity of infection (MOI), and this compound concentration gradients (0.1–10 μM). Include controls for cytotoxicity (MTT assay) and validate results with triplicate experiments. Reference established protocols from peer-reviewed virology studies to ensure reproducibility .

Q. What criteria define the selection of demographic cohorts in this compound clinical trials?

  • Methodological Answer : Apply the PICOT framework to structure cohorts:

  • P opulation: HCV-infected patients (e.g., GT1, treatment-naïve).
  • I ntervention: this compound + ribavirin vs. placebo.
  • C omparison: Baseline viral load, liver fibrosis stage.
  • O utcome: Sustained virologic response (SVR) at 12 weeks.
  • T ime frame: 24–48 weeks. Ensure ethical compliance and stratification by age, gender, and comorbidities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy data across different demographic subgroups?

  • Methodological Answer : Conduct meta-analyses of phase III trials (e.g., QUEST-1, QUEST-2) using stratified randomization. Apply multivariate regression to identify confounders (e.g., IL28B polymorphisms, hepatic impairment). Subgroup analyses should report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies with conflicting absorption data?

  • Methodological Answer : Use a quality-by-design (QbD) approach:

  • Critical Quality Attributes (CQAs) : Solubility (>0.5 mg/mL), partition coefficient (logP: 4.5).
  • Critical Process Parameters (CPPs) : Particle size reduction (nanonization), lipid-based formulations.
  • Design Space : pH 2–6 for dissolution testing. Validate with in vivo correlation (IVIVC) models .

Q. How should cross-study variability in this compound’s resistance-associated substitutions (RASs) be analyzed?

  • Methodological Answer : Perform next-generation sequencing (NGS) on pre-/post-treatment samples. Use bioinformatics tools (e.g., CLC Genomics Workbench) to identify RASs (e.g., Q80K, R155K). Compare frequency distributions across studies with chi-square tests and Fisher’s exact test (α = 0.05) .

Q. Data Analysis and Interpretation

Q. What statistical models are appropriate for analyzing this compound’s dose-response relationships in heterogeneous cohorts?

  • Methodological Answer : Implement mixed-effects models (e.g., NONMEM) to account for inter-individual variability. Covariates (e.g., body mass index, renal function) should be tested using likelihood ratio tests. Report Akaike Information Criterion (AIC) values for model selection .

Q. How can researchers address publication bias in this compound’s safety profile data?

  • Methodological Answer : Perform funnel plot asymmetry tests (Egger’s regression) on meta-analyses. Include gray literature (conference abstracts, clinical trial registries) to mitigate bias. Sensitivity analyses should exclude industry-funded studies .

Q. Tables for Methodological Reference

Framework Application in this compound Research
PICOT Cohort stratification, clinical endpoints
QbD HPLC method optimization, formulation design
FINER Feasibility assessment of in vivo studies (e.g., cost, ethics)
Statistical Test Use Case
Multivariate regressionConfounder adjustment in efficacy studies
Chi-square testRAS frequency comparison
Egger’s regressionPublication bias detection

Q. Key Considerations

  • Reproducibility : Document experimental protocols per ICH guidelines (e.g., mobile phase composition in HPLC: acetonitrile-phosphate buffer, 65:35 v/v) .
  • Ethical Compliance : Obtain informed consent for genetic analyses (e.g., IL28B testing) in clinical trials .
  • Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with DOI links .

Properties

Key on ui mechanism of action

Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3).

Molecular Formula

C38H47N5O7S2

Molecular Weight

749.9 g/mol

IUPAC Name

N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)

InChI Key

JTZZSQYMACOLNN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Color/Form

White to almost white powder

solubility

Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol;  very slightly soluble in ethanol;  slightly soluble in acetone. Soluble in dichloromethane;  freely soluble in some organic solvents

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid 46 (560 mg, 0.867 mmol) prepared according to Example 4, and carbonyldiimidazole (308 mg, 1.90 mmol) in dry THF (10 mL) was stirred at reflux under nitrogen for 2 h. The reaction mixture was cooled to room temperature and cyclopropylsulfonamide (400 mg, 3.301 mmol) and DBU (286 mg, 1.881 mmol) were added. This solution was heated at 50° C. for 15 h. Then, the reaction mixture was cooled down at room temperature and concentrated under reduced pressure. The residue was partitioned between CH2Cl2 and HCl 1 N, the organic layer was washed with brine, dried (MgSO4) and evaporated. Purification by flash chromatography (gradient of EtOAc (0 to 25%) in CH2Cl2) afforded 314 mg of an off-white solid which was further washed with water, then isopropylether, and dried in the vacuum oven to deliver 282 mg (40%) of the pure title product 47 as a white powder: m/z=750 (M+H)+. 1H NMR (CDCl3): 0.99-1.52 (m, 14H), 1.64-2.05 (m, 4H), 2.77 (m, 1H), 2.41 (m, 2H), 2.59 (m, 2H), 2.69 (s, 3H), 2.92 (m, 2H), 3.04 (s, 3H), 3.19 (m, 1H), 3.40 (m, 2H), 3.98 (s, 3H), 4.60 (t, J=13 Hz, 1H), 5.04 (t, J=11 Hz, 1H), 5.37 (m, 1H), 5.66 (m, 1H), 6.21 (s, 1H), 7.02 (s, 1H), 7.22 (d, J=10 Hz, 1H), 7.45 (s, 1H), 7.99 (d, J=10 Hz, 1H), 10.82 (broad s, 1H).
Name
17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
286 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid 46 (560 mg, 0.867 mmol) prepared according to Example 4, and carbonyldiimidazole (308 mg, 1.90 mmol) in dry THF (10 mL) was stirred at reflux under nitrogen for 2 h. The reaction mixture was cooled to room temperature and cyclopropylsulfonamide (400 mg, 3.301 mmol) and DBU (286 mg, 1.881 mmol) were added. This solution was heated at 50° C. for 15 h. Then, the reaction mixture was cooled down at room temperature and concentrated under reduced pressure. The residue was partitioned between CH2Cl2 and HCl 1 N, the organic layer was washed with brine, dried (MgSO4) and evaporated. Purification by flash chromatography (gradient of EtOAc (0 to 25%) in CH2Cl2) afforded 314 mg of an off-white solid which was further washed with water, then isopropylether, and dried in the vacuum oven to deliver 282 mg (40%) of the pure title product 47 as a white powder: m/z=750 (M+H)+. 1H NMR (CDCl3): 0.99-1.52 (m, 14H), 1.64-2.05 (m, 4H), 2.77 (m, 1H), 2.41 (m, 2H), 2.59 (m, 2H), 2.69 (s, 3H), 2.92 (m, 2H), 3.04 (s, 3H), 3.19 (m, 1H), 3.40 (m, 2H), 3.98 (s, 3H), 4.60 (t, J=13 Hz, 1H), 5.04 (t, J=11 Hz, 1H), 5.37 (m, 1H), 5.66 (m, 1H), 6.21 (s, 1H), 7.02 (s, 1H), 7.22 (d, J=10 Hz, 1H), 7.45 (s, 1H), 7.99 (d, J=10 Hz, 1H), 10.82 (broad s, 1H).
Name
17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
286 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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